molecular formula C66H87N17O14 B121241 Deslorelin acetate CAS No. 82318-06-7

Deslorelin acetate

Cat. No. B121241
CAS RN: 82318-06-7
M. Wt: 1342.5 g/mol
InChI Key: LYCYLGFSIXIXAB-NUZRHMIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deslorelin acetate is a versatile GnRH analogue with a significant impact on the reproductive system in various animal species, mainly used to induce ovulation and as a contraceptive agent.
Deslorelin acetate induces ovulation by influencing the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland. It effectively induces ovulation in mares and is associated with an increase in the expression of LH receptors in the ovary, particularly evident on the fourth day following ovulation (Maia et al., 2016). Moreover, Deslorelin acetate demonstrates a profound impact on gonadotropin concentrations, leading to alterations in interovulatory intervals in some animal species, such as mares (Farquhar et al., 2010).
In addition to its role in inducing ovulation, Deslorelin acetate has been used as a contraceptive in various animal species. For instance, it acts as a gonadal suppressant in animals like the Common Marmoset, effectively serving as a reversible contraceptive (Rosenfield et al., 2016). It also shows promise in the treatment of certain reproductive conditions, such as in the context of adrenocortical disease in ferrets, where it can temporarily reduce clinical signs and decrease plasma steroid hormone concentrations (Wagner et al., 2005).

Scientific Research Applications

These applications underscore the versatility of deslorelin acetate in scientific research, particularly in the fields.
Inducing Ovulation in Mares: Deslorelin acetate is notably effective in inducing ovulation in mares, a vital aspect in equine reproduction studies. Its efficacy was observed to be higher during certain months like July and August (Farquhar et al., 2000). Additionally, it leads to higher expression of luteinizing hormone receptors post-ovulation (Maia et al., 2016).
Contraception in Various Species: It serves as a contraceptive in animals like dogs and guinea pigs. In female dogs, deslorelin implants suppress ovarian activity and prevent estrous induction (Marino et al., 2014), while in guinea pigs, it causes cessation of the estrous cycle (Kohutova et al., 2016).
Treatment of Adrenocortical Disease in Ferrets: In ferrets with adrenocortical disease, deslorelin acetate implants are used to temporarily reduce clinical signs and decrease plasma steroid hormone concentrations (Wagner et al., 2005).
Behavioral Studies: The compound has been utilized in studying and managing animal behavior. For example, it was used in stallions to reduce rearing up behavior (Falomo et al., 2013) and to mitigate aggression in male domestic turkeys (Molter et al., 2015).
Fertility and Reproductive Research: It has been employed in research focusing on fertility and reproductive health, such as in studies on in vitro embryo production in domestic cats (Ackermann et al., 2017).
Noninvasive Contraception in Primates: In female rhesus macaques, it serves as a long-lasting, noninvasive contraceptive method with hormonal suppression lasting up to 6 months (Carroll et al., 2022).
Effects on Ovarian Activity in Reptiles: Interestingly, its use in leopard geckos showed that it did not interfere with ovarian activity in these reptiles (Cermakova et al., 2019).

Mechanism of Action

The primary mechanism of action of deslorelin acetate revolves around its role as a GnRH agonist, influencing the secretion of key reproductive hormones and affecting reproductive functions in various animal species.
Ovulation Induction: Deslorelin acetate induces ovulation by reducing circulating concentrations of follicle-stimulating hormone (Deslorelin acetate) and modifying the gonadotropin response to GnRH. This effect has been particularly noted in mares, where it increases the size of the largest follicle at the time of treatment and leads to ovulation (Farquhar et al., 2001).
Contraception: As a synthetic GnRH analogue, deslorelin acetate acts as a contraceptive by inhibiting the synthesis and release of gonadotropins Deslorelin acetate and luteinizing hormone (LH), which are necessary for gonadal activities. This mechanism is instrumental in its use as a contraceptive agent in various animal species (Rosenfield et al., 2016).
Behavioral Changes: The compound induces transient azoospermia and behavioral changes in male animals, such as olive baboons, by altering reproductive hormone dynamics (Martinez et al., 2020).
Hormonal Suppression: Deslorelin acetate implants are used to suppress ovarian activity in pre-pubertal female dogs, thus preventing estrous induction and maintaining a juvenile appearance of the genital tract (Marino et al., 2014).
Altering Oestrus Signs: In female guinea pigs, deslorelin acetate alters signs of estrus, potentially preventing pregnancy (Kohutova et al., 2016).

Biochemical and Physiological Effects

These effects demonstrate the significant role of deslorelin acetate in modulating reproductive hormones and physiological processes, particularly in the context of ovulation, sexual behavior, and hormonal regulation.
Ovulation and Gonadotropin Secretion: It induces ovulation by reducing circulating concentrations of follicle-stimulating hormone (Deslorelin acetate) and altering the gonadotropin response to GnRH, especially noted in mares. This is associated with a decrease in gonadotrophin concentrations and an increased interovulatory interval in some cases, (Farquhar et al., 2010).
Reproductive Hormone Modulation: In stallions, deslorelin acetate leads to a significant decrease in rearing up behavior and a gradual decline in testosterone concentrations, indicating its impact on sexual behavior and hormonal levels (Falomo et al., 2013).
Effects on Estrus Cycle: In guinea pigs, deslorelin acetate implants alter signs of estrus, delay vaginal membrane opening, and reduce progesterone levels, impacting the reproductive cycle and potentially preventing pregnancy (Kohutova et al., 2016).
Luteinizing Hormone Receptor Expression: It effectively increases the expression of luteinizing hormone receptors, particularly after ovulation, as observed in mares. This indicates its role in regulating the ovarian response to LH (Maia et al., 2016).
Behavioral Changes in Male Primates: In male olive baboons, deslorelin acetate implant induces transient azoospermia and decreases aggressiveness and sexual arousal, highlighting its influence on male reproductive physiology and behavior (Martinez et al., 2020).
Ovarian Preservation and Organ Changes: It can preserve ovarian function but may have atrophic effects on target organs during treatment and hyperplastic changes after restoring normal cyclicity, as observed in a study on female cats (Marino et al., 2021).
Suppression of Ovarian Activity in Dogs: In pre-pubertal female dogs, deslorelin acetate implants suppress ovarian activity, maintaining a juvenile appearance, and preventing estrous induction (Marino et al., 2014).

Advantages and Limitations for Lab Experiments

While deslorelin acetate offers several advantages for reproductive control and hormonal suppression in lab experiments, its limitations, including effects on follicular development, ovarian atrophy, and variability in efficacy, must be carefully considered in experimental design.

Advantages

Effective Induction of Ovulation: It is effective in inducing ovulation in animal models like mares, a crucial factor in reproductive studies (Farquhar et al., 2001).
Suppression of Reproductive Hormones: Deslorelin acetate can suppress luteinizing hormone (LH) and follicle-stimulating hormone (Deslorelin acetate) secretion, which is beneficial in studies where hormonal suppression is required (Johnson et al., 2003).
  Model Development: It assists in developing animal models for various studies, such as non-laying hens, to investigate relationships between egg production and other physiological factors (Eusemann et al., 2018).
Suppression of Oestrus: In rats, deslorelin acetate implants suppress oestrus, effectively preventing pregnancy and aiding in reproductive control experiments (Alkis et al., 2011).

Limitations:

Delayed Follicular Development: Its use may lead to delayed follicular development and an increased interovulatory interval in animals like mares, which might not be ideal for certain reproductive studies (Farquhar et al., 2001).
Risk of Ovarian Atrophy: Multiple implantations of deslorelin acetate can cause ovarian atrophy, especially in horses, which could limit its use in long-term reproductive studies (Johnson et al., 2003).
Impact on Oocyte Recovery: Its treatment can negatively affect oocyte recovery, which may pose challenges in in vitro fertilization or embryo production studies (Ackermann et al., 2017).
Seasonal Variation in Efficacy: The efficacy of deslorelin acetate in inducing ovulation varies with the season, being more effective in certain months like July and August in mares, which could limit its use in year-round studies (Farquhar et al., 2000).

Future Directions

These potential research directions indicate a growing interest in the broader applications of Deslorelin acetate, particularly in understanding its physiological effects, optimizing its use for reproductive control, and improving animal welfare.
Embryo Production and Oocyte Recovery: Further studies are needed to evaluate the success of Deslorelin acetate in embryo production, particularly its effects on oocyte recovery in species like domestic cats (Ackermann et al., 2017).
Hormonal Secretion and Reproductive Physiology: Investigating the long-term effects of Deslorelin acetate on LH and Deslorelin acetate secretion in different species, and its implications for reproductive physiology, remains a key area of research (Johnson et al., 2003).
Behavioral Studies: Exploring the potential of Deslorelin acetate in managing behavioral problems in animals, such as reducing aggressive or sexual behaviors in stallions, is an area ripe for further research (Falomo et al., 2013).
Puberty Postponement and Contraception: Research into the use of Deslorelin acetate for postponing puberty in animals like cats and its implications for veterinary practice could be expanded (Cecchetto et al., 2017).
Animal Models for Reproductive Studies: Its use in creating animal models for reproductive studies, such as inducing non-laying states in birds, could be an area of increased focus (Eusemann et al., 2018).
Hormone-Induced Sequelae Management: The efficacy of Deslorelin acetate in long-term management of hormone-induced sequelae in conditions like adrenocortical disease in ferrets presents another avenue for future research (Wagner et al., 2005).
Hormonal Contraception in Primates: Its role as a noninvasive and long-lasting contraceptive method in primates, such as rhesus macaques, with a focus on individual variation in hormone suppression duration, is an emerging area of interest (Carroll et al., 2022).
Controlled Drug Delivery Systems: Developing optimized formulations for controlled delivery of Deslorelin acetate, ensuring extended peptide release and maintaining conformational stability, is a promising research direction (Kapoor et al., 2018).

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46-,47-,48-,49+,50-,51-,52-,53-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCYLGFSIXIXAB-NUZRHMIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H87N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046683
Record name Deslorelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deslorelin acetate

CAS RN

82318-06-7
Record name Deslorelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082318067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deslorelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESLORELIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679007NR5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deslorelin acetate
Reactant of Route 2
Deslorelin acetate
Reactant of Route 3
Deslorelin acetate
Reactant of Route 4
Deslorelin acetate
Reactant of Route 5
Deslorelin acetate
Reactant of Route 6
Deslorelin acetate

Citations

For This Compound
1,240
Citations
J Palm, O Balogh, IM Reichler - Europ. J. Comp. Anim. Pract, 2013 - fecava.org
… Suprelorin® is a subcutaneous implant that, after its one-time insertion, continuously releases a GnRH agonist substance, deslorelin acetate (DA). DA initially exerts a stimulatory effect …
Number of citations: 25 www.fecava.org
RA Wagner, CA Piché, W Jöchle… - American journal of …, 2005 - Am Vet Med Assoc
Objective —To evaluate the clinical and endocrine responses of ferrets with adrenocortical disease (ACD) to treatment with a slow-release implant of deslorelin acetate. Animals —15 …
Number of citations: 90 avmajournals.avma.org
CL Ackermann, R Volpato, FC Destro, E Trevisol… - Theriogenology, 2012 - Elsevier
… of interestrus or diestrus, one deslorelin acetate implant (4.7 mg) … After deslorelin acetate application, four queens had VC and … We concluded that deslorelin acetate can be used as a …
Number of citations: 37 www.sciencedirect.com
BK Eusemann, AR Sharifi, A Patt, AK Reinhard… - Frontiers in …, 2018 - frontiersin.org
… (GnRH) agonist deslorelin acetate. Naturally produced GnRH … use of slow-release deslorelin acetate implants, for example … : 4.7 mg deslorelin acetate and 9.4 mg deslorelin acetate. In …
Number of citations: 25 www.frontiersin.org
C Grosset, S Peters, F Peron, J Figuéra… - Canadian journal of …, 2012 - ingentaconnect.com
During the last ten years, numerous species have been treated with deslorelin implants to induce contraception. The aims of the study were 1) to assess contraceptive efficacy of 4.7 mg …
Number of citations: 32 www.ingentaconnect.com
RA Wagner, MR Finkler, KA Fecteau… - Journal of Exotic Pet …, 2009 - Elsevier
… of a slow release 4.7 mg deslorelin acetate implant. Clinical … 4.7 mg implant of deslorelin acetate resulted in significant … The response to a single 4.7 mg implant of deslorelin acetate …
Number of citations: 37 www.sciencedirect.com
JF Nagao, JRN Neto, FO Papa, MA Alvarenga… - Animal reproduction …, 2012 - Elsevier
… This study aimed to determine whether deslorelin acetate could … -release formulation of deslorelin acetate vehicle intramuscularly (… In this experiment, the deslorelin acetate protocol was …
Number of citations: 28 www.sciencedirect.com
S Kohutova, V Jekl, Z Knotek… - Veterinární …, 2015 - agriculturejournals.cz
… The aim of this study was to determine the effects of deslorelin acetate implants on the oestrous cycle of intact female guinea pigs. Assessment was made before and after deslorelin …
Number of citations: 12 www.agriculturejournals.cz
W Niżański, M Ochota, C Fontaine, J Pasikowska - Animals, 2020 - mdpi.com
… Deslorelin acetate is GnRH superagonist, which after the initial … of osaterone acetate or deslorelin acetate in male dogs … levels in dogs treated with deslorelin acetate implants. We noted …
Number of citations: 11 www.mdpi.com
VB Cowl, SL Walker, YF Rambaud - Journal of Zoo and Wildlife Medicine, 2018 - BioOne
… These records encompass 22 families, 352 individuals, and include population control, aggression management, and medical grounds as reasons for the use of deslorelin acetate. A …
Number of citations: 15 bioone.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.